3-Bromo-8-methylbenzo[4,5]imidazo[1,2-A]pyridine
Description
Properties
Molecular Formula |
C12H9BrN2 |
|---|---|
Molecular Weight |
261.12 g/mol |
IUPAC Name |
3-bromo-8-methylpyrido[1,2-a]benzimidazole |
InChI |
InChI=1S/C12H9BrN2/c1-8-2-3-10-11(6-8)15-5-4-9(13)7-12(15)14-10/h2-7H,1H3 |
InChI Key |
LCGBBLJXKYPSOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3N2C=CC(=C3)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-Bromo-8-methylbenzo[4,5]imidazo[1,2-A]pyridine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by bromination and cyclization. The reaction conditions typically involve the use of a strong acid catalyst and a brominating agent such as N-bromosuccinimide (NBS) or bromine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
3-Bromo-8-methylbenzo[4,5]imidazo[1,2-A]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or other functional groups using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce other functional groups present in the molecule.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various solvents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Imidazo[1,2-a]pyridine derivatives have shown significant antimicrobial properties. For instance, a series of imidazo[1,2-a]pyridine-3-carboxamides have been developed as potent antimycobacterial agents against tuberculosis. These compounds demonstrated efficacy in inhibiting mycobacterial growth and addressing drug-resistant strains of the bacteria .
Anticancer Properties
Research indicates that imidazo[1,2-a]pyridines can inhibit various biological processes relevant to cancer treatment. They have been identified as effective in blocking pathways involved in tumor growth and metastasis. In particular, some derivatives have shown promising results against different cancer cell lines through mechanisms such as DNA-directed alkylation and inhibition of key oncogenic pathways .
Anti-inflammatory Effects
The anti-inflammatory potential of imidazo[1,2-a]pyridine compounds has also been documented. Certain derivatives have been observed to suppress inflammatory responses by inhibiting pro-inflammatory mediators, making them candidates for treating inflammatory diseases .
Structure-Activity Relationship Studies
Understanding the structure-activity relationships (SAR) of 3-Bromo-8-methylbenzo[4,5]imidazo[1,2-A]pyridine is crucial for optimizing its pharmacological properties. Studies have demonstrated that modifications at specific positions on the imidazopyridine scaffold can enhance activity against various biological targets. For example, substituents at the C3 position have been linked to improved potency against multidrug-resistant tuberculosis .
Synthesis and Derivative Development
The synthesis of this compound can be achieved through several methodologies including Pd-catalyzed cross-coupling reactions that allow for the introduction of various substituents at the C3 position. This versatility in synthetic approaches enables the creation of a library of derivatives with tailored biological activities .
Case Studies
Mechanism of Action
The mechanism of action of 3-Bromo-8-methylbenzo[4,5]imidazo[1,2-A]pyridine involves its interaction with specific molecular targets in biological systems. The bromine atom and the imidazo[1,2-A]pyridine core play crucial roles in binding to these targets, which may include enzymes, receptors, or nucleic acids. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Imidazo[4,5-b]pyridines and Imidazo[4,5-c]pyridines
These isomers differ in nitrogen positioning within the fused ring system (Figure 1). While they exhibit biological activities comparable to imidazo[1,2-a]pyridines (e.g., antimicrobial, anticancer), their clinical development lags due to insufficient structure-activity relationship (SAR) studies .
Clinically Approved Imidazo[1,2-a]pyridine Derivatives
- Zolpidem: A hypnotic drug targeting GABAA receptors. Unlike 3-bromo-8-methyl derivatives, zolpidem lacks halogenation but features a methyl group at position 6 and a dimethylamide side chain .
- Zolimidine : An anti-ulcer agent with a sulfonamide group at position 2. The bromine in 3-bromo-8-methyl derivatives may confer distinct reactivity for further functionalization .
Antimicrobial Derivatives
- Imidazo[1,2-a]pyridine-selenium hybrids: Organoselenium derivatives exhibit MIC values of 0.05–100 μg mL<sup>−1</sup> against Mycobacterium tuberculosis . Comparatively, 3-bromo-8-methyl derivatives may show enhanced activity due to bromine’s electronegativity.
- Imidazo[1,2-a]pyridine amides/sulfonamides : These compounds demonstrate anti-mycobacterial activity, with MICs as low as 0.05 μg mL<sup>−1</sup> .
Key Structural and Functional Differences
Substituent Effects on Reactivity
- Bromine at Position 3 : Blocks electrophilic substitution (e.g., nitration, halogenation) at this site, redirecting reactivity to other positions .
Biological Activity
3-Bromo-8-methylbenzo[4,5]imidazo[1,2-A]pyridine is a heterocyclic compound with significant biological activity. Its unique structural features, including a bromine atom at the 3-position and a methyl group at the 8-position, enhance its interaction with various biological targets. This article explores the compound's synthesis, biological activities, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The molecular formula of this compound is C₁₂H₉BrN₂, with a molecular weight of 261.12 g/mol. The compound's structure includes a fused ring system comprising a pyridine and an imidazole moiety, which contributes to its distinctive chemical properties and biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₉BrN₂ |
| Molecular Weight | 261.12 g/mol |
| IUPAC Name | 3-bromo-8-methylpyrido[1,2-a]benzimidazole |
| InChI | InChI=1S/C₁₂H₉BrN₂/c1-8-... |
| Canonical SMILES | CC1=CC2=C(C=C1)N=C3N2C=CC(=C3)Br |
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes. Common methods include:
- Bromination : Introduction of the bromine atom at the 3-position.
- Methylation : Addition of the methyl group at the 8-position.
- Cyclization : Formation of the fused ring system through cyclization reactions.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Imidazo[1,2-a]pyridines have shown effectiveness against various pathogens.
- A study highlighted that derivatives of imidazo[4,5-b]pyridine demonstrated potent antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Anticancer Properties
The compound's structural analogs have been evaluated for anticancer activity. For example:
- 3-Bromo-2-methylimidazo[1,2-a]pyridine has been identified as an effective anticancer agent .
- The mechanism often involves the inhibition of specific cancer cell signaling pathways.
Antimycobacterial Activity
Recent studies have focused on the compound's potential against Mycobacterium tuberculosis:
- Compounds derived from imidazo[1,2-a]pyridine structures have been reported as selective inhibitors of Mycobacterium tuberculosis with no activity against Gram-positive or Gram-negative pathogens .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets in biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Binding : It can bind to receptors that mediate cellular responses.
The presence of both bromine and methyl groups allows for unique interactions within biological systems that enhance its efficacy compared to other derivatives .
Case Studies and Research Findings
Several studies have documented the biological activities and therapeutic potentials of related compounds:
- Antimicrobial Studies : A study reported on the synthesis and evaluation of new imidazo[4,5-b]pyridine derivatives that exhibited promising antimicrobial effects against various strains .
- Anticancer Research : Research has shown that certain imidazo derivatives possess selective cytotoxicity towards cancer cells while sparing normal cells .
- In Vitro Evaluations : In vitro studies indicated that modifications in the substituents on imidazo derivatives significantly impacted their biological activities .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-Bromo-8-methylbenzo[4,5]imidazo[1,2-A]pyridine, and how are reaction conditions optimized for yield and selectivity?
- Methodology : A pseudo three-component reaction (3CR) using 2-(1H-benzo[d]imidazol-2-yl)acetonitrile and substituted aldehydes in ethanol with triethylamine as a base achieves yields of 75–89%. Optimization includes solvent choice (ethanol), reagent addition order, and avoiding unstable intermediates. Microwave-assisted methods under metal-free conditions can further enhance reaction efficiency .
- Characterization : Confirmed via NMR, FT-IR, and HRMS. For example, HRMS (ESI) analysis of derivatives shows precise mass matches (e.g., [M+H]+ calculated 431.16 amu, observed 431.1621 amu) .
Q. How is structural characterization of this compound performed to confirm regiochemistry and purity?
- Techniques : Single-crystal X-ray diffraction reveals π-stacking and hydrogen-bonding interactions critical for crystal packing. NMR (¹H/¹³C) identifies substituent positions, while HRMS validates molecular weight. IR spectroscopy detects functional groups (e.g., nitrile stretch at ~2253 cm⁻¹) .
Q. What are the typical derivatives of this scaffold, and how are they synthesized?
- Derivatives : Substitutions at the 3-bromo and 8-methyl positions are common. For example, coupling with 4-bromophenyl groups via Michael addition–cyclization under microwave irradiation yields tetrahydroimidazo-pyridine derivatives. Bromination of intermediates (e.g., 4-methylbenzoyl propionamide) followed by cyclization with aminopyridines is another route .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced biological activity?
- Approach : Molecular docking studies predict interactions with targets like Aurora-A kinase or KSP. Density functional theory (DFT) analyzes intramolecular charge transfer effects, which correlate with fluorescence properties observed in structural analogs .
Q. What in vitro/in vivo models are used to evaluate anticancer activity, and how do structural modifications impact efficacy?
- Models : Derivatives are screened against cancer cell lines (e.g., MCF-7, HeLa) for IC₅₀ values. In vivo anti-inflammatory activity is tested in murine models of fibrosis. Structural modifications (e.g., dihydropyrimidinone fusion) enhance dual inhibition of KSP/Aurora-A kinases, improving antiproliferative effects .
Q. How do reaction conditions influence byproduct formation in one-pot syntheses?
- Analysis : Competing pathways (e.g., aldol condensation vs. cyclization) are monitored via LC-MS. Ethanol reduces side reactions compared to polar aprotic solvents. Temperature control (room temperature vs. microwave heating) minimizes decomposition of sensitive intermediates .
Q. What strategies address contradictions in biological activity data across analogs?
- Resolution : Comparative SAR studies identify critical substituents. For example, 8-methyl groups improve metabolic stability, while bromine at position 3 enhances target binding. Discrepancies in Wnt/β-catenin inhibition between analogs are resolved by crystallographic analysis of ligand–protein interactions .
Q. How are fluorescence properties leveraged for imaging or mechanistic studies?
- Application : Fluorescent derivatives (e.g., carbamate-substituted analogs) are used in live-cell imaging to track subcellular localization. Intramolecular charge transfer effects, confirmed via X-ray and DFT, correlate with emission wavelengths, enabling real-time monitoring of drug distribution .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
